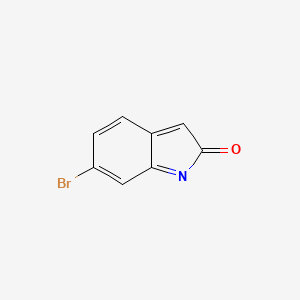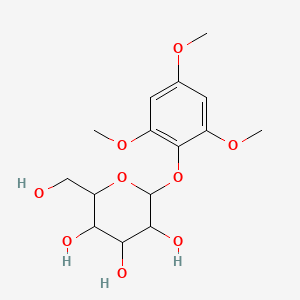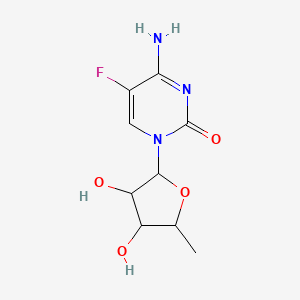
4-Amino-1-(3,4-dihydroxy-5-methyl-2-oxolanyl)-5-fluoro-2-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5-fluorocytidine is a synthetic nucleoside analog that is structurally similar to cytidine. It is an intermediate metabolite of the DNA synthesis inhibitor capecitabine, which is used in chemotherapy . This compound is significant due to its role in the metabolic pathway leading to the formation of 5-fluorouracil, a potent anticancer agent .
Preparation Methods
The preparation of 5’-Deoxy-5-fluorocytidine involves several synthetic routes. One method includes the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst for the silanization of 5-fluorocytosine . The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures, followed by the addition of 5-deoxy triacetyl ribose . This method is advantageous for industrial production due to its high yield and quality .
Chemical Reactions Analysis
5’-Deoxy-5-fluorocytidine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by carboxylesterase, converting it to 5’-deoxy-5-fluorouridine.
Deamination: By cytidine deaminase, further converting it to 5-fluorouracil.
Substitution Reactions: Involving the replacement of functional groups to form different derivatives.
Common reagents used in these reactions include carboxylesterase, cytidine deaminase, and various solvents like methylene dichloride . The major products formed are 5’-deoxy-5-fluorouridine and 5-fluorouracil .
Scientific Research Applications
5’-Deoxy-5-fluorocytidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Deoxy-5-fluorocytidine involves its conversion to 5-fluorouracil through a series of enzymatic reactions . Initially, carboxylesterase catalyzes its conversion to 5’-deoxy-5-fluorouridine, which is then deaminated by cytidine deaminase to form 5-fluorouracil . 5-Fluorouracil inhibits thymidylate synthase, leading to DNA damage and cell death .
Comparison with Similar Compounds
5’-Deoxy-5-fluorocytidine is unique due to its specific metabolic pathway leading to 5-fluorouracil . Similar compounds include:
5-Fluorocytosine: Another nucleoside analog used in antifungal treatments.
5-Fluorouracil: The final active metabolite in the pathway, widely used in cancer therapy.
Capecitabine: A prodrug that is metabolized to 5’-Deoxy-5-fluorocytidine.
These compounds share similar structures but differ in their specific applications and metabolic pathways .
Properties
IUPAC Name |
4-amino-1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)
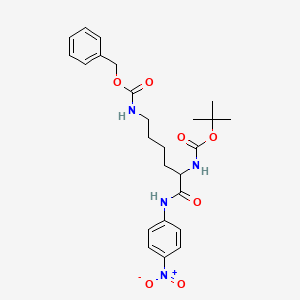
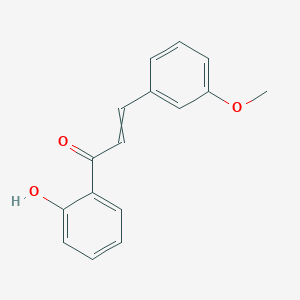
![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)
![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)
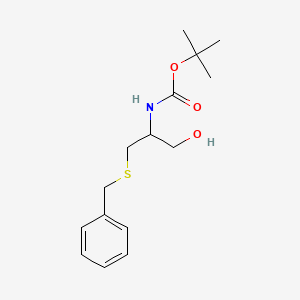
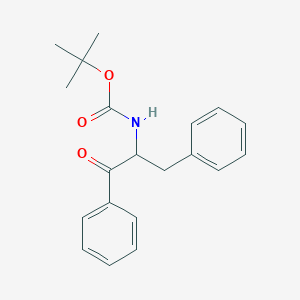
![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)
![3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)
